methyl 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 7th position of the indole ring enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetate typically involves the following steps:
Starting Material: The synthesis begins with 7-fluoro-1H-indole.
Acylation: The indole derivative undergoes acylation with oxalyl chloride to form 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetyl chloride.
Esterification: The resulting acyl chloride is then esterified with methanol to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluorine atom on the indole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Methyl 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to target proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
7-Fluoro-1H-indole: A precursor in the synthesis of methyl 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetate.
Methyl 2-(1H-indol-3-yl)-2-oxoacetate: A non-fluorinated analogue with similar chemical properties but potentially different biological activities.
2-(7-Fluoro-1H-indol-3-yl)acetic acid: A related compound with a carboxylic acid group instead of an ester group.
Uniqueness: The presence of the fluorine atom at the 7th position of the indole ring in this compound distinguishes it from other similar compounds. This fluorine substitution enhances the compound’s chemical stability, lipophilicity, and biological activity, making it a valuable compound in medicinal chemistry and drug discovery.
Biological Activity
Methyl 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C11H8FNO3
- Molecular Weight : Approximately 221.18 g/mol
The structure features an indole moiety with a fluorine substitution at the 7-position and an ester functional group derived from oxoacetic acid. This configuration is critical for its biological activity, facilitating interactions such as hydrogen bonding and π–π stacking, which influence its solid-state architecture and reactivity .
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit secretory phospholipase A2 (sPLA2), an enzyme implicated in inflammatory processes. In vitro assays demonstrated that this compound can also inhibit the generation of reactive oxygen species (ROS) induced by lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory and antioxidant agent .
The compound's mechanism of action primarily involves:
- Inhibition of sPLA2 : This enzyme plays a crucial role in the inflammatory response, and its inhibition may lead to reduced inflammation.
- Antioxidant Activity : By inhibiting ROS generation, the compound may protect cells from oxidative stress, which is linked to various diseases.
Comparative Biological Activity
A comparison with structurally similar compounds highlights the unique biological activity of this compound:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 5-fluoroindole | Indole structure with fluorine | Antimicrobial |
Methyl 3-indolecarboxylate | Indole with carboxylic acid | Anti-inflammatory |
Methyl indoleacetic acid | Indole derivative with acetic acid | Plant growth regulator |
Methyl 4-(5-fluoroindolyl)phenyl ketone | Indole substituted phenyl ketone | Anticancer |
This compound | Indole with fluorine at 7-position | Anti-inflammatory, Antioxidant |
This table illustrates that this compound is distinctive due to its combination of structural features that enhance its biological activity compared to other indole derivatives .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Inhibition Studies : In vitro studies showed that concentrations as low as 100 nM could significantly inhibit sPLA2 activity, demonstrating its potential for therapeutic use in inflammatory diseases .
- Oxidative Stress Reduction : The compound was effective in reducing oxidative stress markers in cell cultures exposed to LPS, indicating a protective effect against inflammation-induced cellular damage .
- Therapeutic Potential : Given its dual action as an anti-inflammatory and antioxidant agent, this compound is being investigated for potential applications in treating conditions such as arthritis, cardiovascular diseases, and neurodegenerative disorders related to oxidative stress.
Properties
CAS No. |
425638-75-1 |
---|---|
Molecular Formula |
C11H8FNO3 |
Molecular Weight |
221.18 g/mol |
IUPAC Name |
methyl 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C11H8FNO3/c1-16-11(15)10(14)7-5-13-9-6(7)3-2-4-8(9)12/h2-5,13H,1H3 |
InChI Key |
YIMCVNGEHKSRTB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C1C=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.